Ethyl 5-chloropentanimidate
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Overview
Description
Ethyl 5-chloropentanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of an ethyl ester group and a chlorinated pentanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloropentanimidate typically involves the reaction of 5-chloropentanoyl chloride with ethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the ethanol attacks the carbonyl carbon of the 5-chloropentanoyl chloride, leading to the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloropentanimidate undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 5-chloropentanoic acid and ethanol.
Reduction: 5-chloropentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-chloropentanimidate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new pharmaceuticals.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-chloropentanimidate involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to various chemical transformations. This reactivity is exploited in organic synthesis to create a wide range of derivatives .
Comparison with Similar Compounds
Ethyl 5-bromopentanimidate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-iodopentanimidate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: Ethyl 5-chloropentanimidate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
ethyl 5-chloropentanimidate |
InChI |
InChI=1S/C7H14ClNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3 |
InChI Key |
IDISPSOQIDLIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCCCCl |
Origin of Product |
United States |
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